molecular formula C14H11FO2 B7900169 Methyl 2-fluoro-5-phenylbenzoate

Methyl 2-fluoro-5-phenylbenzoate

Cat. No. B7900169
M. Wt: 230.23 g/mol
InChI Key: JOMNTLQXOPTUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-5-phenylbenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Applications : Fluorinated 2-arylbenzothiazoles, a group that includes compounds structurally related to Methyl 2-fluoro-5-phenylbenzoate, have shown potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds have been the focus of pharmaceutical and preclinical development due to their selective inhibitory activity against breast, lung, and colon cancer cell lines (Hutchinson et al., 2001).

  • Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Certain compounds in this group exhibited excellent bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus (Al-Harthy et al., 2018).

  • Imaging Applications in Cancer Diagnosis : Carbon-11 labeled fluorinated 2-arylbenzothiazoles, related to this compound, may serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers (Wang et al., 2006).

  • Bioactivation and Deactivation in Antitumor Properties : Certain fluorinated 2-aryl-benzothiazole molecules, structurally similar to this compound, undergo bioactivation by cytochrome P450s 1A1 and 2W1, which are crucial in their antitumor activities. Deactivation of these compounds is mediated by cytochrome P450 2S1 (Wang & Guengerich, 2012).

  • Application in Amino Acid Prodrugs for Antitumor Agents : Amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles, a group including this compound derivatives, has been used to overcome limitations posed by drug lipophilicity. These prodrugs show promise in the treatment of breast and ovarian cancer (Bradshaw et al., 2002).

properties

IUPAC Name

methyl 2-fluoro-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNTLQXOPTUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.